N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine
Description
N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine: is a complex organic compound characterized by the presence of bromine, nitro, and hydroxylamine functional groups
Properties
CAS No. |
62116-31-8 |
|---|---|
Molecular Formula |
C9H8BrN3O5 |
Molecular Weight |
318.08 g/mol |
IUPAC Name |
N-(3-bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrN3O5/c10-9(12(15)16,13(17)18)6-8(11-14)7-4-2-1-3-5-7/h1-5,14H,6H2 |
InChI Key |
BVMRBCJRSASTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC([N+](=O)[O-])([N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by bromination and subsequent reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine
- 3-Bromo-3,3-dinitro-1-phenylpropanone oxime
Uniqueness
N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine is unique due to the combination of bromine and nitro groups, which confer distinct reactivity and potential applications compared to similar compounds. The presence of the hydroxylamine moiety further enhances its chemical versatility.
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